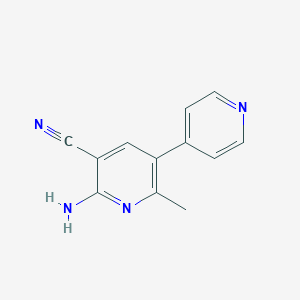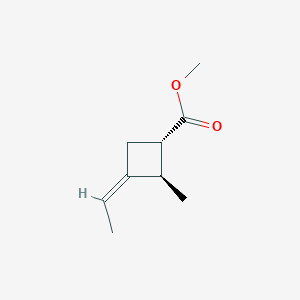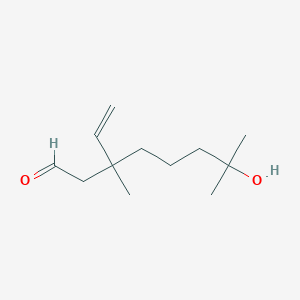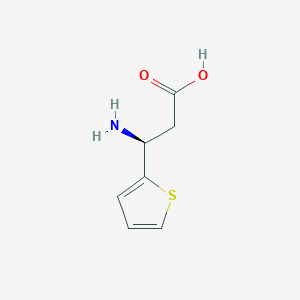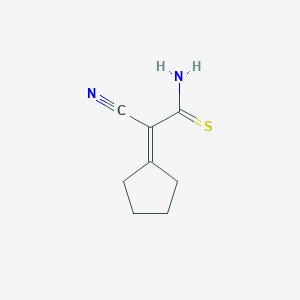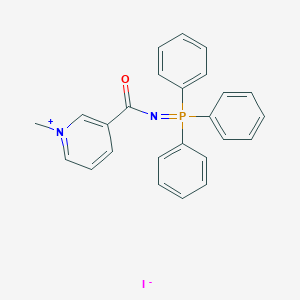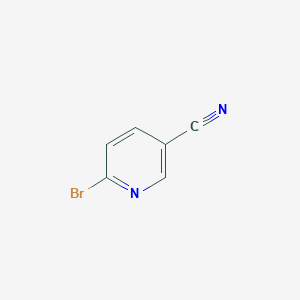
2-Bromo-5-cyanopyridine
概要
説明
2-Bromo-5-cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It is a pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone . This compound is widely used as a building block in organic synthesis due to its unique chemical properties.
科学的研究の応用
2-Bromo-5-cyanopyridine has numerous applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of various heterocyclic compounds such as pyridines, pyridazines, pyrimidines, and quinolines.
Pharmaceuticals: It is used in the synthesis of compounds with diverse biological and pharmaceutical activities, making it attractive for drug discovery.
作用機序
Target of Action
2-Bromo-5-cyanopyridine is a versatile building block in organic synthesis . It is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with organoboron reagents through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The bromine atom in this compound plays a crucial role in this process, acting as a leaving group during the transmetalation step .
Biochemical Pathways
The SM coupling reaction involving this compound affects the carbon–carbon bond formation pathway . The product of this reaction is a new molecule with a carbon–carbon bond formed between the organic group of the organoboron reagent and the carbon atom of the pyridine ring in this compound .
Pharmacokinetics
Its solubility in organic solvents such as methanol, ethanol, and acetone suggests that it could be well absorbed and distributed in biological systems.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new molecule with a carbon–carbon bond . This new molecule can be a valuable intermediate in the synthesis of various heterocyclic compounds such as pyridines, pyridazines, pyrimidines, and quinolines . These compounds have diverse biological and pharmaceutical activities, making them attractive targets for drug discovery .
Safety and Hazards
将来の方向性
準備方法
2-Bromo-5-cyanopyridine can be synthesized through various methods:
Bromination of 5-cyanopyridine: This method involves the bromination of 5-cyanopyridine using bromine or a brominating reagent such as N-bromosuccinimide in the presence of a catalyst.
Reaction of 2,5-dibromopyridine with sodium cyanide: This method involves the reaction of 2,5-dibromopyridine with sodium cyanide in the presence of a palladium catalyst.
化学反応の分析
2-Bromo-5-cyanopyridine undergoes various types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with sodium azide in the presence of a copper catalyst to form 5-aminopyridine-2-carbonitrile.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Reduction Reactions: The compound can be reduced using palladium on carbon and hydrogen gas to form various derivatives.
類似化合物との比較
2-Bromo-5-cyanopyridine is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
2-Bromo-4-cyanopyridine: Differing in the position of the cyano group, this compound has distinct reactivity and applications.
5-Bromo-2-pyridinecarbonitrile: This compound is used in the synthesis of aza-terphenyl diamidine analogs and pyridine-diketopyrrolopyrrole, which have applications in pharmaceuticals and polymer solar cells.
特性
IUPAC Name |
6-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGUDGTUJPSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407447 | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-70-9 | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-5-cyanopyridine interact with group 4 metallocene complexes?
A1: Research indicates that this compound can interact with group 4 metallocene complexes, such as those containing titanium and zirconium, in two main ways [, ]:
- Coordination: Initially, the nitrile group of this compound can coordinate to the metal center of the complex in an end-on fashion. This interaction is typically observed with zirconium complexes and can lead to the formation of unstable intermediates [].
- Coupling: In the presence of a second equivalent of this compound or upon further reaction, a nitrile-nitrile C-C coupling reaction can occur. This process results in the formation of five-membered metallacycles, specifically 1-zircona-2,5-diazacyclopenta-2,4-dienes in the case of zirconium complexes []. This coupling reaction is also observed with titanium complexes, leading to the formation of similar metallacycles [].
Q2: Can this compound be used as a starting material for the synthesis of other valuable compounds?
A2: Yes, this compound can be enzymatically converted into 6-bromonicotinic acid using nitrilase []. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. This biocatalytic transformation highlights the potential of this compound as a valuable starting material for synthesizing other compounds with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

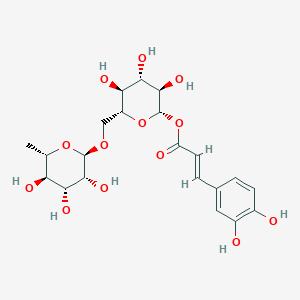
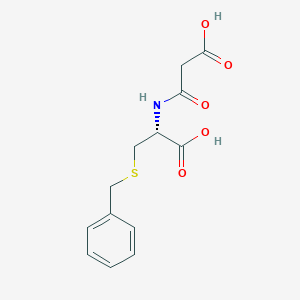

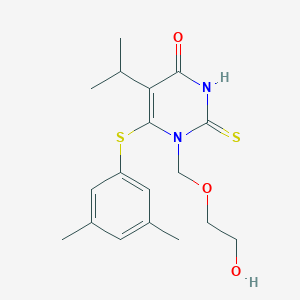
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
